2-Bromofuro[2,3-b]pyridine
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Overview
Description
2-Bromofuro[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a bromine atom at the 2-position. This compound is part of the broader class of furopyridines, which are known for their versatile pharmacological properties and utility in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of bases and solvents such as ethanol or methanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Bromofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming furo[2,3-b]pyridine.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products:
Epoxides: Formed during oxidation reactions.
Furo[2,3-b]pyridine: Formed during reduction reactions.
Substituted Furopyridines: Formed during nucleophilic substitution reactions.
Scientific Research Applications
2-Bromofuro[2,3-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromofuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Bromofuro[2,3-b]pyridine can be compared with other furopyridines and related compounds:
Similar Compounds: Furo[2,3-c]pyridine, furo[3,2-c]pyridine, and furo[3,2-b]pyridine.
Properties
Molecular Formula |
C7H4BrNO |
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Molecular Weight |
198.02 g/mol |
IUPAC Name |
2-bromofuro[2,3-b]pyridine |
InChI |
InChI=1S/C7H4BrNO/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H |
InChI Key |
CLMGDHAVQYQCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2)Br |
Origin of Product |
United States |
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